N-(4-cyanothian-4-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanothian-4-yl)-4-nitrobenzamide: is an organic compound characterized by the presence of a thian-4-yl group, a cyano group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanothian-4-yl)-4-nitrobenzamide typically involves the following steps:
-
Formation of the Thian-4-yl Intermediate: : The thian-4-yl group can be synthesized through a series of reactions starting from thiophene derivatives. A common method involves the bromination of thiophene, followed by a nucleophilic substitution to introduce the cyano group.
-
Coupling with 4-Nitrobenzoyl Chloride: : The thian-4-yl intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This step forms the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanothian-4-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
-
Substitution: : The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
-
Oxidation: : The thian-4-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Amines, alcohols, in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: N-(4-cyanothian-4-yl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thian-4-yl group.
Scientific Research Applications
Chemistry
In chemistry, N-(4-cyanothian-4-yl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro and cyano groups on biological activity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
This compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-cyanothian-4-yl)-4-nitrobenzamide depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The cyano group may also play a role in binding to specific enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanothian-4-yl)-2-methoxybenzamide
- N-(4-cyanothian-4-yl)-2-(cyclohexyloxy)acetamide
- N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide
Uniqueness
N-(4-cyanothian-4-yl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a cyano group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(4-cyanothian-4-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c14-9-13(5-7-20-8-6-13)15-12(17)10-1-3-11(4-2-10)16(18)19/h1-4H,5-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSSRMJOSSENKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.